5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the 5-position of the isonicotinic acid core, with a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid typically involves the reaction of 2,4-dimethylphenylboronic acid with 2-hydroxyisonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of 5-(2,4-dimethylphenyl)-2-oxoisonicotinic acid.
Reduction: Formation of this compound derivatives with reduced aromatic rings.
Substitution: Formation of 5-(2,4-dimethylphenyl)-2-chloroisonicotinic acid or 5-(2,4-dimethylphenyl)-2-bromoisonicotinic acid.
Scientific Research Applications
5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position allows for hydrogen bonding and interaction with biological macromolecules. The 2,4-dimethylphenyl group enhances the compound’s lipophilicity, facilitating its penetration into cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethylphenyl)-2-oxoisonicotinic acid
- 5-(2,4-Dimethylphenyl)-2-chloroisonicotinic acid
- 5-(2,4-Dimethylphenyl)-2-bromoisonicotinic acid
Uniqueness
5-(2,4-Dimethylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both a hydroxyl group and a 2,4-dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-3-4-10(9(2)5-8)12-7-15-13(16)6-11(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCQQOSXFXGYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687074 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-49-0 |
Source
|
Record name | 5-(2,4-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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